4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline
Overview
Description
4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Conformation Probing : The crystal structure of a related compound, 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide combined with 5-iodocytidylyl (3'-5')guanosine, suggests its potential as a probe for DNA conformation (Vyas, Jain, Sobell, 1984).
Inhibitors of Histone-Bromodomain Interaction : 3,5-dimethylisoxazoles, which are structurally related, show promise as selective inhibitors for histone-bromodomain interaction, hinting at potential antiproliferative and anti-inflammatory applications (Hewings et al., 2011).
Organic Synthesis : In organic chemistry, the palladium-catalyzed coupling of 3,5-Dimethyl-4-iodoisoxazole with arylboronic acids and organostannanes yields 3-aryl-2,4-pentanediones, useful as intermediates in synthesis (Labadie, 1994).
Nonlinear Optical Materials : The deviation from index permutation symmetry in compounds like 3,5-dinitro-aniline opens new design avenues for second-order nonlinear optical materials (Wortmann et al., 1993).
Energy Harvesting and Solid-State Emitters : N,N-dimethyl-4-nitroaniline nanocrystals in poly-l-lactic acid electrospun fibers exhibit high piezoelectric output voltage and solid-state blue fluorescence, useful in energy harvesting and as solid-state blue emitters (Baptista et al., 2022).
Synthesis Methods : A study presents a simple method for synthesizing 3-Amino-4,5-dimethylisoxazole, offering a contamination-free yield (Tellew, Leith, Mathur, 2007).
Polymer Production : Vinyl derivatives of isoxazole, such as 3,5-Dimethyl-4-vinylisoxazole, can be transformed into polymers with pendant isoxazole rings, offering high yields (Bertini, Munno, Pocci, 1976).
Pharmaceutical Applications : Compounds like 2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one exhibit significant anti-lipid peroxidation activity and inhibitory effects on soybean lipoxygenase, suggesting pharmaceutical applications (Vlachou et al., 2023).
Antibacterial and Antifungal Activity : Compounds like 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one and their metal complexes demonstrate good antibacterial and antifungal activities (Jarad, 2016).
Nonlinear Optical Susceptibilities : Compounds like DPO and DMPO, related to nitroaniline derivatives, exhibit significant nonlinear optical susceptibilities, relevant for optical applications (Garza et al., 2013).
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-nitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6-11(7(2)17-13-6)8-3-4-9(12)10(5-8)14(15)16/h3-5H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSICXAEAHREAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.